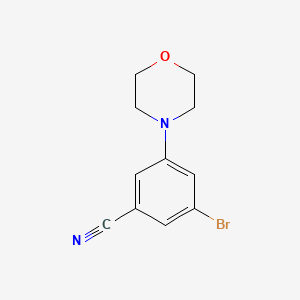

![molecular formula C14H12N2O B1371684 8-(苄氧基)咪唑并[1,5-a]吡啶 CAS No. 910094-98-3](/img/structure/B1371684.png)

8-(苄氧基)咪唑并[1,5-a]吡啶

描述

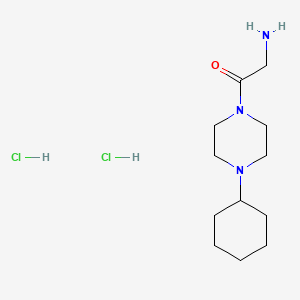

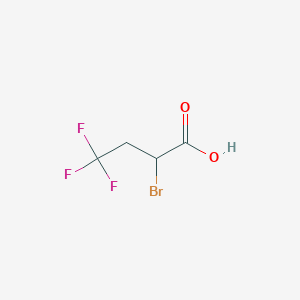

8-(Benzyloxy)imidazo[1,5-a]pyridine is a chemical compound with the molecular formula C14H12N2O . It is a significant structural component of a large number of agrochemicals and pharmaceuticals .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . This includes cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular weight of 8-(Benzyloxy)imidazo[1,5-a]pyridine is 224.26 g/mol . The InChI code is 1S/C14H12N2O/c1-2-5-12(6-3-1)10-17-14-7-4-8-16-11-15-9-13(14)16/h1-9,11H,10H2 .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials .Physical And Chemical Properties Analysis

The physical and chemical properties of 8-(Benzyloxy)imidazo[1,5-a]pyridine include a molecular weight of 224.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 3 .科学研究应用

光物理研究和膜动力学

8-(苄氧基)咪唑并[1,5-a]吡啶作为咪唑并[1,5-a]吡啶支架的一部分,因其稳定的结构而受到认可,并广泛用于光电、配位化学、传感器和化学生物学等各个领域的的发射性化合物开发中。一项研究探索了其作为荧光膜探针的应用,因为它具有紧凑的形状和卓越的光物理性质。具体而言,合成了五种基于咪唑并[1,5-a]吡啶的荧光团,表现出显着的溶剂变色行为,使其适用于作为膜探针来研究膜动力学、水化和流动性,这对于监测细胞健康和生化途径至关重要 (Renno 等人,2022)。

光物理性质和合成应用

该化合物的衍生物,特别是咪唑并[1,2-a]吡啶,被研究了其在环加成-脱氢反应中的反应性,形成苯并[a]咪唑并[5,1,2-cd]吲哚并[2,3,9c]-三氮杂环戊[j,k]芴。这些反应表现出有希望的光物理性质,例如在 365 nm 激发时发出蓝光,表明在发光材料开发中具有潜在应用 (Aginagalde 等人,2010)。

抗糖化和抗氧化潜力

与咪唑并[1,5-a]吡啶骨架相关的 novel 咪唑并[4,5-b]吡啶苯并肼,表现出显著的抗糖化和抗氧化活性。这些特性表明其潜在的治疗应用,特别是在抑制糖化和氧化应激有益的条件下 (Taha 等人,2015)。

未来方向

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . Future research may focus on developing new synthetic methodologies and exploring its potential applications in various fields .

作用机制

Target of Action

8-(Benzyloxy)imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . It has been recognized as a “drug prejudice” scaffold for its wide range of applications in medicinal chemistry . .

Mode of Action

Imidazo[1,2-a]pyridine analogues have been studied as antagonists of the pd-1/pd-l1 axis, which is a highly efficacious target for cancer immune checkpoint therapy . These inhibitors were tested for their biological activity using various biophysical assays, giving potent candidates with low-micromolar PD-L1 affinities .

Biochemical Pathways

Imidazo[1,5-a]pyridine is known to be a significant structural component of a large number of agrochemicals and pharmaceuticals , suggesting that it may interact with a variety of biochemical pathways.

Result of Action

Imidazo[1,2-a]pyridine-based inhibitors have shown potential as antagonists of the pd-1/pd-l1 axis in cancer immune checkpoint therapy .

属性

IUPAC Name |

8-phenylmethoxyimidazo[1,5-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c1-2-5-12(6-3-1)10-17-14-7-4-8-16-11-15-9-13(14)16/h1-9,11H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKNDLYOEWCOSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CN3C2=CN=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40670448 | |

| Record name | 8-(Benzyloxy)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

910094-98-3 | |

| Record name | 8-(Benzyloxy)imidazo[1,5-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40670448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

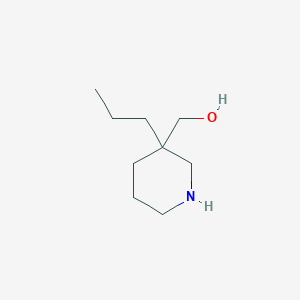

![tert-butyl N-[4-(3-dimethoxyphosphoryl-2-oxopropyl)phenyl]carbamate](/img/structure/B1371601.png)

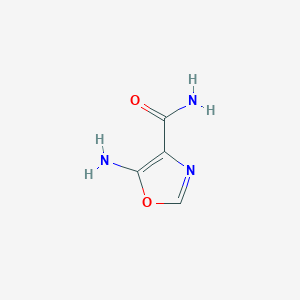

![2-Amino-6-bromothiazolo[5,4-b]pyridine](/img/structure/B1371603.png)

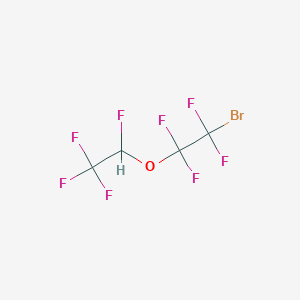

![1-{3-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}piperidine-4-carboxylic acid](/img/structure/B1371622.png)